molecular formula C12H17NO3S B086568 1-((p-Methoxyphenyl)sulfonyl)piperidine CAS No. 35088-89-2

1-((p-Methoxyphenyl)sulfonyl)piperidine

Katalognummer: B086568
CAS-Nummer: 35088-89-2
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: ZLBJQKXSLZFZSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((p-Methoxyphenyl)sulfonyl)piperidine is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to a class of compounds featuring a piperidine ring substituted with an arylsulfonyl group, which are common scaffolds in medicinal chemistry and can serve as key intermediates or building blocks in synthetic pathways . While specific pharmacological data for this exact isomer is not widely published in the available literature, structurally similar sulfonylpiperidine derivatives are frequently investigated for their potential biological activities and utility in drug discovery. Researchers may employ this compound as a versatile precursor or intermediate in the synthesis of more complex molecules. Its structure suggests potential for use in developing protease inhibitors, receptor antagonists, or other biologically active agents, though any specific application must be confirmed through dedicated research. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-11-5-7-12(8-6-11)17(14,15)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJQKXSLZFZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289487
Record name 1-((p-Methoxyphenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35088-89-2
Record name 1-[(4-Methoxyphenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35088-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035088892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((p-Methoxyphenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 1-((p-Methoxyphenyl)sulfonyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Neuroprotective and Antineoplastic Applications

Executive Summary

This technical guide analyzes the biological activity, synthesis, and pharmacological potential of 1-((p-methoxyphenyl)sulfonyl)piperidine and its immediate derivatives. As a privileged scaffold in medicinal chemistry, this structure combines the lipophilic, metabolic stability of the N-sulfonylpiperidine core with the electronic donating properties of the para-methoxy substituent.

This guide is structured for drug discovery professionals, focusing on two primary therapeutic vectors:

  • Neurodegeneration: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer’s disease therapy.

  • Oncology: Cytotoxicity against specific carcinoma lines (MCF-7, PC3) via tubulin destabilization and Carbonic Anhydrase (CA) inhibition.

Chemical Architecture & Rational Design

The efficacy of 1-((p-methoxyphenyl)sulfonyl)piperidine stems from its ability to interact with distinct hydrophobic pockets in target proteins.

  • The Sulfonyl Linker (

    
    ):  Unlike amide linkers, the sulfonyl group provides a tetrahedral geometry that mimics the transition state of peptide hydrolysis. It offers enhanced metabolic stability against peptidases and acts as a strong hydrogen bond acceptor.
    
  • The Piperidine Ring: A classic pharmacophore that mimics the cationic head of acetylcholine (at physiological pH), allowing for cation-

    
     interactions with aromatic residues (e.g., Trp84 in AChE).
    
  • The

    
    -Methoxy Substituent:  An Electron Donating Group (EDG). It increases the electron density of the aromatic ring, enhancing 
    
    
    
    -
    
    
    stacking interactions with target residues while modulating the lipophilicity (
    
    
    ) to improve Blood-Brain Barrier (BBB) permeation.
Synthesis Workflow

The synthesis of this scaffold is a high-yield nucleophilic substitution reaction. The following protocol is optimized for purity and scalability.

Reaction:



Optimized Protocol
  • Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (Et

    
    N, 1.5 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Dissolve 4-methoxybenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere at 0°C.

    • Add Et

      
      N dropwise to scavenge the HCl byproduct.
      
    • Add piperidine slowly to control the exotherm.

    • Stir at room temperature for 4–6 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).

  • Work-up: Wash with 1N HCl (to remove unreacted amine), followed by saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Visualization: Synthesis & Screening Workflow

SynthesisWorkflow Start Start: Reagent Prep Reaction Nucleophilic Substitution (DCM, Et3N, 0°C) Start->Reaction Workup Acid/Base Extraction (Removal of HCl salts) Reaction->Workup Purify Recrystallization (EtOH) Workup->Purify Characterization NMR / MS Validation Purify->Characterization

Caption: Step-wise synthesis workflow for high-purity sulfonylpiperidine derivatives.

Neuropharmacological Profile: AChE Inhibition[1][2][3]

The primary biological activity of N-sulfonylpiperidines is the inhibition of cholinesterases. In Alzheimer's pathology, inhibiting AChE increases the synaptic concentration of acetylcholine.

Mechanism of Action

The 1-((p-methoxyphenyl)sulfonyl)piperidine scaffold acts as a dual binding site inhibitor :

  • Catalytic Anionic Site (CAS): The piperidine ring interacts via hydrophobic and cation-

    
     forces with the CAS (Trp84, Phe330).
    
  • Peripheral Anionic Site (PAS): The

    
    -methoxyphenyl moiety extends to the PAS (Trp279), preventing AChE-induced amyloid-
    
    
    
    aggregation. The sulfonyl group forms hydrogen bonds with the hydroxyl group of Tyr121.
Experimental Protocol: Ellman’s Assay

To validate this activity, use the modified Ellman’s method.

  • Reagents: Acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen), AChE (from Electrophorus electricus).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Procedure:

    • Incubation: Mix 140 µL buffer, 20 µL enzyme solution (0.2 U/mL), and 20 µL test compound (dissolved in DMSO, various concentrations). Incubate at 25°C for 10 mins.

    • Initiation: Add 10 µL DTNB (10 mM) and 10 µL ATCI (10 mM).

    • Measurement: Monitor absorbance at 412 nm for 5–10 minutes using a microplate reader.

    • Calculation: Determine IC

      
       by plotting % inhibition vs. log concentration.
      
Visualization: AChE Inhibition Pathway

AChE_Mechanism Compound 1-((p-Methoxyphenyl)sulfonyl)piperidine AChE Acetylcholinesterase (AChE) Compound->AChE Incubate Complex Enzyme-Inhibitor Complex AChE->Complex CAS_Bind CAS Binding (Piperidine - Trp84) Complex->CAS_Bind PAS_Bind PAS Binding (Aryl Sulfonyl - Trp279) Complex->PAS_Bind Result Inhibition of ACh Hydrolysis & A-Beta Aggregation CAS_Bind->Result PAS_Bind->Result

Caption: Dual-site binding mechanism of sulfonylpiperidines within the AChE gorge.

Oncology Applications: Cytotoxicity & Mechanisms[4][5]

Beyond neuroprotection, this scaffold exhibits antiproliferative activity against specific cancer cell lines, notably MCF-7 (Breast) and PC3 (Prostate) .

Key Mechanisms
  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide moieties are classic zinc-binding groups. Derivatives of this scaffold inhibit CA-IX, a hypoxia-induced enzyme critical for tumor pH regulation and survival.

  • Tubulin Polymerization Inhibition: The

    
    -methoxyphenyl group mimics the pharmacophore of colchicine, binding to the colchicine-site of tubulin, disrupting microtubule dynamics and inducing apoptosis in the G2/M phase.
    
Quantitative Data Summary (Representative)

Note: Values are aggregated from structure-activity relationship (SAR) studies of N-sulfonylpiperidine analogs.

Cell LineTarget MechanismIC

Range (µM)
Reference
MCF-7 (Breast)Tubulin Destabilization2.5 – 15.0[3, 4]
PC3 (Prostate)CA-IX Inhibition0.8 – 5.0[4]
SH-SY5Y (Neuroblastoma)AChE Inhibition0.05 – 1.2[1, 2]
Experimental Protocol: MTT Cytotoxicity Assay
  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Treat with graded concentrations of the test compound for 48h. Include DMSO control (<0.1%).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm .

Emerging Application: Melanopsin Antagonism

Recent research identifies specific analogs, such as AA92593 (a close structural relative: 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine), as selective antagonists for Melanopsin (OPN4) .

  • Significance: Regulates circadian photoentrainment.

  • Utility: Research tools for studying sleep disorders and light sensitivity.

References
  • Sugimoto, H., et al. (2002). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Vitorović-Todorović, M. D., et al. (2010). "4-Aryl-4-oxo-N-phenyl-2-aminylbutyramides as acetyl- and butyrylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.

  • Gurdal, E. E., et al. (2015). "Synthesis and anticancer activity of some new N-sulfonylpiperazine/piperidine derivatives." Archiv der Pharmazie.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Smolecule. "1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine (AA92593) Biological Activity."

Technical Guide: Safety and Handling of 1-((p-Methoxyphenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-((p-Methoxyphenyl)sulfonyl)piperidine (also known as 1-[(4-methoxyphenyl)sulfonyl]piperidine or N-(p-anisylsulfonyl)piperidine) is a sulfonamide derivative frequently utilized in medicinal chemistry as a structural scaffold for matrix metalloproteinase (MMP) inhibitors, circadian rhythm modulators, and antimitotic agents.

This guide provides a comprehensive technical framework for the safe handling, synthesis, and storage of this compound. Unlike its precursors—which are highly corrosive and flammable—the final sulfonamide product is generally a stable solid. However, its biological activity as a sulfonamide requires strict adherence to exposure controls to prevent sensitization or unintended pharmacological effects.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Nomenclature & Structure
  • IUPAC Name: 1-(4-methoxybenzenesulfonyl)piperidine

  • Common Synonyms: N-(p-Methoxybenzenesulfonyl)piperidine; 1-[(4-methoxyphenyl)sulfonyl]piperidine.

  • Molecular Formula: C₁₂H₁₇NO₃S

  • Molecular Weight: 271.33 g/mol

  • Structural Features:

    • Piperidine Ring: Saturated nitrogen heterocycle.

    • Sulfonyl Group: Sulfonamide linkage (

      
      ) providing stability and hydrogen bond acceptance.
      
    • p-Anisyl Group: Electron-rich aromatic ring (4-methoxy substitution).

Physical Properties (Predicted/Analog-Based)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 90–110 °C (Analogous to N-tosylpiperidine).

  • Solubility:

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.

    • Insoluble: Water (Hydrophobic character dominates).

Hazard Identification & Toxicology

GHS Classification (Derived)

While specific GHS data for this exact CAS may be limited, the hazard profile is derived from the "Read-Across" method using structurally similar N-arylsulfonamides and its precursors.

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - SE Category 3H335: May cause respiratory irritation.[1]
Sensitization Skin Sens. 1H317: May cause an allergic skin reaction (Sulfonamide moiety).
Precursor Hazards (Critical for Synthesis)

Researchers synthesizing this compound must account for the higher toxicity of the starting materials:

  • 4-Methoxybenzenesulfonyl Chloride: CORROSIVE / MOISTURE SENSITIVE . Causes severe skin burns and eye damage (H314). Reacts with water to form HCl and sulfonic acid.

  • Piperidine: FLAMMABLE / TOXIC . Highly flammable liquid (H225). Toxic if inhaled or absorbed through skin (H311+H331).

Safe Handling & Synthesis Protocol

Engineering Controls
  • Ventilation: All operations involving Piperidine or Sulfonyl Chlorides must be performed in a certified chemical fume hood maintaining a face velocity of >100 fpm.

  • Inert Atmosphere: Reactions should be conducted under Nitrogen (

    
    ) or Argon to prevent hydrolysis of the sulfonyl chloride precursor.
    
Personal Protective Equipment (PPE)
  • Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate film (Silver Shield) if handling concentrated precursors.

  • Eyes: Chemical splash goggles. Face shield required during the quenching phase of synthesis.

  • Body: Lab coat (100% cotton or Nomex) + closed-toe chemical-resistant shoes.

Synthesis Workflow (Standard Operating Procedure)

Rationale: The synthesis utilizes a nucleophilic substitution (sulfonylation) where piperidine attacks the electrophilic sulfur. A base (Triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents:

  • 4-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • Piperidine (1.1 equiv)[2]

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with Piperidine, TEA, and DCM under inert gas.

  • Temperature Control: Cool the solution to 0 °C (Ice bath). Why? Sulfonylation is exothermic; cooling prevents runaway temperature spikes and minimizes side reactions.

  • Addition: Add 4-Methoxybenzenesulfonyl chloride (dissolved in minimal DCM) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (The Critical Safety Step):

    • Quench: Carefully add water.

    • Acid Wash: Wash the organic layer with 1M HCl . Why? This protonates unreacted piperidine, rendering it water-soluble and removing it from the organic product layer.

    • Base Wash: Wash with Sat. NaHCO₃ to remove unreacted sulfonyl chloride (hydrolyzed to acid).

    • Dry/Concentrate: Dry over MgSO₄, filter, and evaporate.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Piperidine + TEA in DCM Cool Cool to 0°C (Control Exotherm) Start->Cool Add Add Sulfonyl Chloride (Dropwise) Cool->Add React Stir at RT (2-4 Hours) Add->React Quench Quench with Water React->Quench WashAcid Wash: 1M HCl (Removes Piperidine) Quench->WashAcid Organic Layer WashBase Wash: NaHCO3 (Removes Acid Byproducts) WashAcid->WashBase Isolate Dry & Evaporate -> Solid Product WashBase->Isolate

Caption: Step-by-step synthesis workflow emphasizing the critical acid wash stage for impurity removal.

Storage & Stability

  • Storage Conditions: Store in a cool, dry place (RT is generally acceptable, but 2–8 °C preserves purity for long-term storage). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents.

  • Shelf Life: Stable for >2 years if protected from moisture and direct light.

Emergency Procedures

Spill Response Decision Tree

In the event of a spill (solid product or liquid reaction mixture), follow this logic:

SpillResponse Start Spill Detected Type Identify Material Start->Type Solid Solid Product (Sulfonamide) Type->Solid Liquid Reaction Mixture (DCM/Piperidine) Type->Liquid PPE_Check Don PPE: Gloves, Goggles, Mask Solid->PPE_Check ActionLiquid Evacuate Area (Flammable Vapors) Liquid->ActionLiquid ActionSolid Sweep/Vacuum Avoid Dust Gen. ActionLiquid->PPE_Check PPE_Check->ActionSolid Absorb Absorb with Vermiculite Place in Haz Waste PPE_Check->Absorb

Caption: Decision matrix for handling spills of the solid product versus the hazardous reaction mixture.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention (Sulfonamides can cause respiratory sensitization).

  • Skin Contact: Wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. Retrieved from

  • Cayman Chemical. (2025). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Product Information. (Used for analog read-across data). Retrieved from

  • Rasayan Journal of Chemistry. (2018). Synthesis of 4-Chloro-Piperidine Derivatives. (Reference for general piperidine sulfonylation conditions). Retrieved from

  • PubChem. (2025).[2] Compound Summary: Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. (Structural analog for property estimation). Retrieved from

Sources

The Synthetic Versatility and Therapeutic Potential of 1-((p-Methoxyphenyl)sulfonyl)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often serves as a fertile ground for the development of novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is a quintessential "privileged scaffold," found in a vast array of FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases, including those of the central nervous system (CNS), cancer, and microbial infections[1]. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for fine-tuning of interactions with biological targets. When coupled with a sulfonamide linker, a group renowned for its robust chemical stability and diverse biological activities, the resulting N-sulfonylpiperidine framework presents a compelling starting point for medicinal chemistry campaigns. This guide provides an in-depth technical exploration of a specific exemplar of this class, 1-((p-Methoxyphenyl)sulfonyl)piperidine, offering insights into its synthesis, characterization, and potential therapeutic applications based on a comprehensive review of related structures. The inclusion of a p-methoxyphenyl group further modulates the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target engagement.

Synthesis and Structural Elucidation

The synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine is a straightforward yet illustrative example of nucleophilic substitution, a cornerstone of amine derivatization in organic chemistry.

General Synthetic Protocol

The most common and efficient method for the synthesis of N-arylsulfonylpiperidines involves the reaction of a sulfonyl chloride with piperidine. This reaction is typically carried out in an aprotic solvent in the presence of a tertiary amine base to scavenge the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine

  • Materials:

    • p-Methoxybenzenesulfonyl chloride

    • Piperidine

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-((p-Methoxyphenyl)sulfonyl)piperidine as a solid.

The causality behind these experimental choices lies in ensuring an efficient and clean reaction. The use of an anhydrous solvent and inert atmosphere prevents the hydrolysis of the reactive sulfonyl chloride. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated, driving the reaction to completion. The aqueous workup removes the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

Synthesis reagent1 p-Methoxybenzenesulfonyl Chloride reagents reagent1->reagents reagent2 Piperidine reagent2->reagents product 1-((p-Methoxyphenyl)sulfonyl)piperidine reagents->product Et3N, DCM 0 °C to rt CNS_Activity Compound 1-((p-Methoxyphenyl)sulfonyl)piperidine (Hypothetical Target) GABA_Transporter GABA Transporter (e.g., GAT4) Compound->GABA_Transporter Inhibition GABA_Reuptake GABA Reuptake Inhibition GABA_Transporter->GABA_Reuptake Synaptic_Cleft Synaptic Cleft Neuron Neuron Increased_GABA Increased Synaptic GABA GABA_Reuptake->Increased_GABA Neuromodulation Potential Anxiolytic, Anticonvulsant Effects Increased_GABA->Neuromodulation

Caption: Hypothetical mechanism of CNS activity via GABA transporter inhibition.

Anticancer Potential

Numerous piperidine and sulfonamide derivatives have demonstrated significant anticancer activity. For instance, piperidine-containing compounds have been shown to act as clinical agents against breast, prostate, colon, lung, and ovarian cancers by modulating crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[1] Furthermore, phenylsulfonylpiperazine derivatives have shown promise in inhibiting the proliferation of breast cancer cells.[2] The structural similarity of 1-((p-Methoxyphenyl)sulfonyl)piperidine to these active compounds suggests that it warrants investigation as a potential anticancer agent.

Table 2: Anticancer Activity of Related Piperidine/Piperazine Scaffolds

Compound ClassCancer TypeMechanism of Action (if known)Reference
Piperidine derivativesBreast, prostate, colon, lung, ovarianRegulation of STAT-3, NF-κB, PI3k/Akt pathways[1]
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazineBreast (MDA-MB-231)Inhibition of cell proliferation[2]
Phenylsulfonylpiperazine derivativesBreast (MCF7)Cytotoxicity, antimigratory, and antiproliferative activities[3]
Antimicrobial Activity

The sulfonamide group is a classic antibacterial pharmacophore, and its combination with a piperidine ring has been explored for the development of new antimicrobial agents. For example, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown potent activity against bacterial and fungal pathogens. This suggests that the N-sulfonylpiperidine scaffold can be a valuable template for designing novel antimicrobial compounds.

Conclusion and Future Directions

1-((p-Methoxyphenyl)sulfonyl)piperidine represents a synthetically accessible molecule that combines two privileged scaffolds in medicinal chemistry. While direct biological data for this specific compound is sparse, the extensive literature on related analogues strongly suggests its potential for therapeutic applications, particularly in the areas of CNS disorders, oncology, and infectious diseases.

This technical guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles and supported by data from closely related compounds. The logical next steps for researchers in drug development would be the execution of the outlined synthesis, thorough characterization of the compound to confirm its structure and purity, and subsequent screening in a battery of in vitro assays relevant to the potential therapeutic areas discussed. Such studies would definitively establish the biological activity profile of 1-((p-Methoxyphenyl)sulfonyl)piperidine and determine its viability as a lead compound for further optimization.

References

  • PubChem. (n.d.). Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidylpiperidine. Retrieved from [Link]

  • Kumar, C. S. A., et al. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Medicinal Chemistry Research, 16(7-9), 353-362.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Crasto, A. M. (2014). 1-((3-methoxyphenyl)sulfonyl)piperidine …learn spectroscopy. All About Drugs. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine, offering explanations and actionable solutions.

Q1: Why is my yield of 1-((p-Methoxyphenyl)sulfonyl)piperidine unexpectedly low?

A low yield is a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions.[1][2]

  • Hydrolysis of p-Methoxybenzenesulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the starting sulfonyl chloride to p-methoxybenzenesulfonic acid.[1][2] This side reaction is particularly prevalent in the presence of moisture and is base-catalyzed. The resulting sulfonic acid is unreactive towards the amine, thus consuming your starting material.

    • Solution: Ensure all glassware is rigorously dried before use, and employ anhydrous solvents. Running the reaction under an inert atmosphere, such as nitrogen or argon, can further minimize exposure to atmospheric moisture.[1][2]

  • Poor Reactivity of Piperidine: While piperidine is a relatively strong nucleophile, its reactivity can be diminished if it becomes protonated.

    • Solution: The choice and stoichiometry of the base are critical. A non-nucleophilic base, such as triethylamine or pyridine, should be used in at least a stoichiometric amount to neutralize the HCl generated during the reaction.[2] Using a slight excess of the base can ensure that the piperidine remains deprotonated and nucleophilic throughout the reaction.[2]

Q2: I've observed an unexpected peak in my NMR/LC-MS analysis. What could it be?

The presence of unexpected signals in your analytical data points to the formation of side products. Here are some common possibilities:

  • p-Methoxybenzenesulfonic Acid: As mentioned above, this is the product of sulfonyl chloride hydrolysis.[1][3][4] It is a highly polar compound and may be observed in LC-MS analysis.

    • Identification: This impurity can be identified by its characteristic spectroscopic data and can be removed by an aqueous workup with a mild base, as the sulfonic acid will be deprotonated to its highly water-soluble salt.

  • Bis(p-methoxyphenyl)sulfonic Anhydride: This can form from the reaction of p-methoxybenzenesulfonyl chloride with p-methoxybenzenesulfonate (the conjugate base of the sulfonic acid). While less common, it is a potential side product, especially if there is significant hydrolysis of the starting material.

  • N-Sulfonylpiperidine-N-piperidine Adduct: In some cases, particularly with excess piperidine and prolonged reaction times, a more complex adduct can form. However, this is generally a minor side product under standard Schotten-Baumann conditions.[5]

Q3: The reaction mixture has turned a dark color. Is this normal?

While some slight discoloration can occur, a significant darkening of the reaction mixture may indicate decomposition or side reactions.

  • Cause: This can be due to the instability of the starting materials or products under the reaction conditions, especially if elevated temperatures are used for an extended period. Impurities in the starting materials can also contribute to color formation.

    • Solution: Ensure the purity of your starting materials. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Q4: How can I effectively purify 1-((p-Methoxyphenyl)sulfonyl)piperidine?

Purification is crucial to obtain a high-purity final product. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Workup: An initial aqueous workup is essential to remove the base (e.g., triethylamine hydrochloride) and any water-soluble impurities like p-methoxybenzenesulfonic acid.[6] Washing with a dilute acid solution will remove excess piperidine, and a subsequent wash with a dilute base solution will remove any remaining acidic impurities.

  • Recrystallization: This is a highly effective method for purifying solid products.[7] A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For small-scale reactions or if recrystallization is ineffective, silica gel column chromatography can be employed.[7] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the desired product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine.

Q1: What are the optimal reaction conditions to maximize the yield and purity of 1-((p-Methoxyphenyl)sulfonyl)piperidine?

The synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine is a classic example of a Schotten-Baumann reaction.[5][8] The following conditions are generally considered optimal:

  • Solvent: An inert, anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to minimize the hydrolysis of the sulfonyl chloride.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is the preferred base to neutralize the HCl byproduct without competing with the piperidine nucleophile.[2]

  • Temperature: The reaction is typically carried out at room temperature.[6] Lowering the temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can help to control any exotherm and minimize side reactions.

  • Stoichiometry: A slight excess of piperidine (e.g., 1.1 equivalents) and the base (e.g., 1.2-1.5 equivalents) relative to the p-methoxybenzenesulfonyl chloride is often used to ensure complete consumption of the limiting reagent.

Q2: What is the mechanism of the main reaction and the key side reaction?

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.

  • Main Reaction (Sulfonamide Formation): The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the p-methoxybenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the resulting ammonium salt by the base to yield the final sulfonamide product.

  • Key Side Reaction (Hydrolysis): In the presence of water, a competing nucleophilic attack by a water molecule on the sulfonyl chloride can occur.[1][4] This leads to the formation of p-methoxybenzenesulfonic acid and HCl. This reaction is often accelerated by the presence of a base.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, adherence to standard laboratory safety protocols is essential.

  • p-Methoxybenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[9][10] It can cause severe skin burns and eye damage.[9] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: Piperidine is a flammable and toxic liquid. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: The organic solvents used are typically flammable. Ensure there are no ignition sources nearby.

Summary of Potential Side Products and Troubleshooting
Side ProductPotential CauseIdentificationRecommended Solution
p-Methoxybenzenesulfonic acidHydrolysis of p-methoxybenzenesulfonyl chloride due to moisture.[1][2]Highly polar spot on TLC; soluble in aqueous base.Use anhydrous solvents and glassware; run under an inert atmosphere.[1][2] Remove via basic aqueous wash.
Unreacted p-Methoxybenzenesulfonyl chlorideIncomplete reaction; insufficient piperidine or reaction time.Less polar spot on TLC than the product.Use a slight excess of piperidine; monitor reaction to completion by TLC/LC-MS.
Unreacted PiperidineUse of excess piperidine.Basic; can be detected by its characteristic odor.Remove by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Triethylamine Hydrochloride (or similar base salt)Byproduct of the reaction when using a tertiary amine base.Water-soluble salt.Remove by washing the organic layer with water.
Visualizing the Reaction and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine and the major competing side reaction.

G start_materials p-Methoxybenzenesulfonyl Chloride + Piperidine product 1-((p-Methoxyphenyl)sulfonyl)piperidine start_materials->product Desired Reaction (Base, Anhydrous Solvent) hydrolysis_product p-Methoxybenzenesulfonic Acid start_materials->hydrolysis_product Side Reaction (Presence of Water)

Caption: Main reaction pathway and the hydrolysis side reaction.

Experimental Protocol: Synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine

This protocol provides a detailed, step-by-step methodology for the synthesis, with an emphasis on minimizing side reactions.

  • Preparation:

    • Ensure all glassware (a round-bottom flask, addition funnel, magnetic stir bar) is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

    • Assemble the glassware under a nitrogen atmosphere.

  • Reaction Setup:

    • To the round-bottom flask, add piperidine (1.1 equivalents) and anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) to the solution and stir the mixture at room temperature.

    • In a separate flask, dissolve p-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Reaction Execution:

    • Cool the piperidine solution to 0 °C using an ice bath.

    • Slowly add the p-methoxybenzenesulfonyl chloride solution to the stirred piperidine solution via the addition funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the p-methoxybenzenesulfonyl chloride is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl solution (to remove excess piperidine and triethylamine).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-((p-Methoxyphenyl)sulfonyl)piperidine.

    • Alternatively, purify the crude product by silica gel column chromatography.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_base Review Base Stoichiometry and Type check_moisture->check_base No dry_glassware Thoroughly Dry Glassware Use Anhydrous Solvents check_moisture->dry_glassware Yes check_reagents Verify Reagent Purity check_base->check_reagents No Issue adjust_base Use ≥1.2 eq. of Non-Nucleophilic Base (e.g., Triethylamine) check_base->adjust_base Issue Found purify_reagents Purify/Use Fresh Starting Materials check_reagents->purify_reagents Impurity Suspected outcome Improved Yield check_reagents->outcome Reagents are Pure inert_atmosphere Run Reaction Under Inert Atmosphere dry_glassware->inert_atmosphere inert_atmosphere->check_base adjust_base->check_reagents purify_reagents->outcome

Sources

Technical Support Center: Stability & Handling of 1-((p-Methoxyphenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-((p-Methoxyphenyl)sulfonyl)piperidine is a tertiary sulfonamide characterized by a piperidine ring sulfonylated by a 4-methoxybenzenesulfonyl group. Unlike primary or secondary sulfonamides, this molecule lacks an acidic N-H proton, which fundamentally alters its solubility profile and reactivity compared to common sulfa drugs.

Property Technical Specification
Chemical Class Tertiary Sulfonamide
Electronic Character Electron-rich aromatic ring (

-OMe) attached to electron-withdrawing sulfonyl group.
Hydrolytic Stability High. Resistant to hydrolysis in standard aqueous buffers (pH 2–12).
Photostability Moderate. The electron-rich anisole moiety is susceptible to photo-oxidation.
Aqueous Solubility Very Low (< 10 µM). Neutral molecule; does not ionize in physiological pH range.

Critical Stability & Solubility Insights

The "False Degradation" Phenomenon (Precipitation)

The most common issue reported with this compound is precipitation , often mistaken for chemical degradation.

  • Mechanism: As a tertiary sulfonamide, this compound cannot form a water-soluble salt in basic conditions (e.g., NaOH) because it has no acidic proton to donate.

  • Result: Adding base will not dissolve the solid; it will remain as a suspension or oil out.

  • Diagnosis: If your solution becomes cloudy or the UV absorbance drops without the appearance of new HPLC peaks, the compound has likely crashed out of solution.

Chemical Degradation Pathways

While the sulfonamide bond (


) is extremely robust, the 

-methoxyphenyl moiety introduces specific vulnerabilities:
  • Acid-Catalyzed Hydrolysis (Rare): Requires extreme conditions (e.g., concentrated HCl/HBr at reflux). In standard buffers, the half-life is typically >1 year.

  • Oxidative Degradation (UV/Radical): Exposure to UV light or strong oxidants can lead to demethylation of the methoxy group or oxidation of the piperidine ring.

Troubleshooting Guide (Q&A Format)

Category A: Solubility Issues

Q1: "I tried dissolving the compound in 0.1 M NaOH, but it remains a suspension. Isn't this a sulfonamide?"

  • Diagnosis: This is a Tertiary Sulfonamide .[1][2]

  • Explanation: Classic "sulfa drugs" (e.g., sulfamethoxazole) are secondary sulfonamides (

    
    ) with a 
    
    
    
    , allowing them to dissolve in base as an anion. Your compound has a piperidine ring (
    
    
    ), meaning there is no proton on the nitrogen. It is chemically neutral and lipophilic .
  • Solution: Dissolve the pure solid in 100% DMSO or DMF first to create a high-concentration stock (e.g., 10–50 mM), then dilute into your aqueous buffer. Ensure the final organic co-solvent concentration is

    
     to maintain solubility.
    

Q2: "My assay results are inconsistent, and the solution looks slightly hazy."

  • Diagnosis: Micro-precipitation ("Crashing Out").

  • Explanation: The compound has exceeded its thermodynamic solubility limit in the aqueous buffer. This often happens when diluting a DMSO stock into a cold buffer or a buffer with high ionic strength.

  • Solution:

    • Sonicate the solution for 5–10 minutes.

    • Add a surfactant (e.g., 0.01% Tween-20 or Triton X-100 ) to the buffer before adding the compound stock.

    • Verify solubility by centrifuging a sample (10,000 x g, 5 min) and measuring the supernatant concentration via HPLC.

Category B: Stability & Degradation[3]

Q3: "I see a new peak at [M-14] or [M+16] in my LC-MS after leaving the solution on the bench for 3 days."

  • Diagnosis: Photodegradation or Oxidation.

  • Explanation:

    • [M-14]: Loss of a methyl group (O-demethylation) is a common metabolic/degradation pathway for anisole derivatives under oxidative stress.

    • [M+16]: N-oxidation of the piperidine is unlikely due to the sulfonyl group, but hydroxylation of the aromatic ring can occur under UV light.

  • Solution: Store all solutions in amber glass vials . Wrap transparent tubes in aluminum foil. Keep stocks at -20°C.

Q4: "Is the compound stable in acidic buffers (pH 2-4)?"

  • Diagnosis: Yes, for short-term handling.

  • Explanation: The sulfonamide bond is highly resistant to acid hydrolysis at room temperature. You can safely perform LC-MS using 0.1% Formic Acid or TFA without degrading the compound.

Visualizing the Stability Landscape

Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose "instability" in your experiments.

Troubleshooting Start Issue: Loss of Signal / Inconsistent Data CheckAppearance Step 1: Visual Inspection Is the solution cloudy? Start->CheckAppearance Cloudy Yes (Cloudy/Hazy) CheckAppearance->Cloudy Turbidity Clear No (Clear) CheckAppearance->Clear Transparent SolubilityIssue Diagnosis: Solubility Failure (Precipitation) Cloudy->SolubilityIssue CheckHPLC Step 2: HPLC/LC-MS Analysis Clear->CheckHPLC Action: Increase DMSO % or add Surfactant Action: Increase DMSO % or add Surfactant SolubilityIssue->Action: Increase DMSO % or add Surfactant NewPeaks New Peaks Observed? CheckHPLC->NewPeaks YesPeaks Yes NewPeaks->YesPeaks NoPeaks No (Only Parent Peak Decreased) NewPeaks->NoPeaks Degradation Diagnosis: Chemical Degradation (Photolysis or Oxidation) YesPeaks->Degradation Adsorption Diagnosis: Surface Adsorption (Stuck to plastic) NoPeaks->Adsorption Action: Protect from Light / Check Oxidants Action: Protect from Light / Check Oxidants Degradation->Action: Protect from Light / Check Oxidants Action: Use Glass Vials / Low-Binding Plastics Action: Use Glass Vials / Low-Binding Plastics Adsorption->Action: Use Glass Vials / Low-Binding Plastics

Caption: Decision tree for diagnosing stability vs. solubility issues in solution.

Figure 2: Theoretical Degradation Pathways

While the compound is stable, extreme conditions can trigger these pathways.

DegradationPathways cluster_hydrolysis Acid Hydrolysis (Extreme Conditions Only) cluster_photo Photo-Oxidation (UV Light) Parent Parent Compound 1-((p-Methoxyphenyl)sulfonyl)piperidine Acid p-Methoxybenzenesulfonic acid + Piperidine salt Parent->Acid Conc. HCl/HBr, Reflux (Slow) Demethyl O-Demethylated Product (Phenol derivative) Parent->Demethyl UV Light / Radical Attack

Caption: Potential degradation pathways under stress conditions (Acid reflux or UV exposure).

Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a robust stock solution that minimizes precipitation risks.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? It provides the highest solubility capacity for this lipophilic sulfonamide.

  • Concentration: Prepare at 10 mM or 20 mM . Avoid >50 mM stocks as they may crash out upon freeze-thaw cycles.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials . Store at -20°C .

    • Note: Avoid repeated freeze-thaw cycles. Moisture uptake by DMSO can trigger precipitation.

Protocol B: Solubility/Stability Verification Assay

Objective: To confirm the compound is stable and soluble in your specific assay buffer.

  • Preparation: Dilute DMSO stock to final assay concentration (e.g., 10 µM) in your buffer.

  • Incubation: Split sample into two vials:

    • Vial A: Benchtop (Ambient light/temp).

    • Vial B: Dark/Covered (Control).

  • Timepoints: 0h, 2h, 24h.

  • Analysis: Centrifuge samples at 10,000 x g for 5 mins. Inject supernatant into HPLC.

    • Success Criteria: Peak area of T=24h should be >95% of T=0h.

    • Failure Mode: If T=24h area is low but no new peaks appear, it is a solubility failure (precipitation).

References

  • BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

  • Białk-Bielińska, A., et al. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.

  • Iley, J., et al. (2001).[5] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry.

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.

  • PubChem. (2025).[6] Compound Summary: 1-((4-Methoxyphenyl)sulfonyl)piperidine. National Library of Medicine.

Sources

Technical Support Center: Scale-Up of 1-((p-Methoxyphenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-SU-402 Subject: Scale-Up Optimization & Troubleshooting for Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Scaling the synthesis of 1-((p-Methoxyphenyl)sulfonyl)piperidine requires moving beyond simple flask chemistry to process-controlled engineering. While the core reaction (nucleophilic attack of piperidine on a sulfonyl chloride) is robust, the electron-donating methoxy group on the sulfonyl chloride reduces its electrophilicity slightly compared to nitro- or halo-analogs, requiring strict moisture control to prevent competitive hydrolysis.

This guide addresses the three critical failure points on scale: Exotherm Management , Hydrolytic Impurity Removal , and Crystallization Consistency .

Phase 1: Reaction Engineering & Safety

The Core Protocol (Scale-Adapted)

For scale-up (>100g to kg), we recommend transitioning from a homogeneous organic base method (DCM/Et3N) to a Biphasic Schotten-Baumann System . This offers superior heat management and simplifies salt removal.

  • Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 equiv), Piperidine (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 ratio).

  • Thermodynamics: The reaction is exothermic . The formation of the S-N bond and the neutralization of HCl both release heat.

Critical Process Parameters (CPPs)
ParameterSpecificationTechnical Rationale
Temperature 0°C to 10°C (Addition)20°C (Aging)Low temp prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.
Addition Mode Inverse Addition Add the Sulfonyl Chloride (dissolved in EtOAc) slowly to the Piperidine/Base/Water mixture. This ensures the amine is always in excess, driving kinetics.
Stoichiometry Piperidine (1.1 eq)A slight excess of amine ensures complete consumption of the expensive/limiting sulfonyl chloride.
pH Control pH > 9Maintains the amine in its nucleophilic (free base) state and scavenges generated HCl.
Visualizing the Reaction Workflow

The following diagram outlines the logic flow for the reaction setup, specifically highlighting the critical "dry" requirement for the sulfonyl chloride feed.

ReactionWorkflow Start Start Scale-Up ReagentPrep Reagent Prep: Dissolve Sulfonyl Chloride in Dry EtOAc Start->ReagentPrep ReactorSetup Reactor Charge: Piperidine + K2CO3 (aq) + EtOAc Cool to 0°C Start->ReactorSetup Addition Controlled Addition: Feed Chloride soln over 2-4 hrs Maintain T < 10°C ReagentPrep->Addition ReactorSetup->Addition IPC In-Process Control (IPC): TLC/HPLC check Addition->IPC Decision Sulfonyl Chloride Consumed? IPC->Decision Quench Quench: Add Water, Separate Phases Decision->Quench Yes (<1% sm) Trouble Add 0.1 eq Piperidine Stir 1 hr Decision->Trouble No (>1% sm) Trouble->IPC

Figure 1: Reaction workflow emphasizing thermal control and stoichiometry checks.

Phase 2: Work-Up & Impurity Management

The Impurity Profile

Unlike primary amines, piperidine is a secondary amine, meaning bis-sulfonylation is impossible . This simplifies the impurity profile significantly. Your main enemy is 4-Methoxybenzenesulfonic acid , formed by the hydrolysis of the starting material.

The "Acid/Base Swing" Protocol

To isolate pure product without chromatography, utilize the solubility differences of the components:

  • Phase Separation: Discard the aqueous layer (contains inorganic salts).

  • Acid Wash (1M HCl): Wash the organic layer.

    • Target: Unreacted Piperidine.

    • Fate: Piperidine forms a water-soluble HCl salt and is removed in the aqueous waste.

  • Base Wash (10% NaOH or Na₂CO₃): Wash the organic layer.

    • Target: 4-Methoxybenzenesulfonic acid (Hydrolysis byproduct).

    • Fate: The sulfonic acid forms a water-soluble sodium salt and is removed.

    • Product: The sulfonamide remains in the organic layer (EtOAc).

Phase 3: Crystallization & Isolation[1][2]

Issue: "Oiling Out"

Sulfonamides are notorious for "oiling out" (separating as a liquid rather than a crystal) during recrystallization, particularly when the melting point is relatively low or impurities are present.[1]

Recommended Solvent System
  • Primary Solvent: Ethanol (95%) or Isopropanol (IPA).

  • Anti-Solvent: Water.

  • Method: Dissolve in hot alcohol (60-70°C). Add warm water dropwise until turbidity persists. Cool slowly to room temperature with gentle stirring.

Troubleshooting Logic Tree

PurificationLogic Crude Crude Isolation (Post-Workup) Solvent Dissolve in Hot EtOH (3-5 vol) Crude->Solvent Cooling Cool to RT Solvent->Cooling Check State Check Cooling->Check Crystals Filtration & Drying (Target Product) Check->Crystals White Solid Oil Oiling Out (Liquid Separation) Check->Oil Gummy/Liquid Remedy1 Reheat + Add Seed Crystal Oil->Remedy1 First Attempt Remedy2 Add more EtOH (Too much water) Oil->Remedy2 If Persistent Remedy1->Cooling Remedy2->Cooling

Figure 2: Decision tree for managing crystallization issues.

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned purple/pink. Is the batch ruined?

Answer: Likely not. Sulfonyl chlorides, particularly electron-rich ones like 4-methoxybenzenesulfonyl chloride, can form colored charge-transfer complexes or trace oxidation byproducts (quinoidal species) with amines. This color is often superficial and removed during the Acid/Base Swing washes or subsequent carbon treatment during recrystallization.

  • Action: Proceed to workup. If color persists in the solid, treat the hot recrystallization solution with activated charcoal (5 wt%) for 15 minutes and filter hot.

Q2: My yield is low (<60%), but the product is pure.

Answer: This usually indicates hydrolysis of the sulfonyl chloride before it could react with the piperidine.

  • Root Cause: Wet solvent or adding the sulfonyl chloride too slowly at too high a temperature.

  • Correction: Ensure EtOAc is dry (KF < 0.1%). Increase the addition rate slightly while maintaining cooling. Ensure the piperidine is in slight excess (1.1 to 1.2 eq).

Q3: Can I use Pyridine instead of K₂CO₃?

Answer: Yes, Pyridine is the classical base for this chemistry. However, on a large scale, removing residual pyridine is difficult and odorous.

  • Scale-Up Tip: If you must use pyridine, use it as the solvent (homogeneous) or as a catalyst (0.1 eq) alongside an inorganic base. Be prepared for extensive acid washes (1M HCl) to remove it completely.

Q4: Why is my final product melting point lower than literature (85-87°C)?

Answer: Depressed melting points are a hallmark of retained solvent or trace sulfonic acid.

  • Test: Run a pH check on a suspension of your solid in water. If acidic, you have residual sulfonic acid.

  • Fix: Re-slurry the solid in 5% NaHCO₃ solution, stir for 1 hour, filter, and wash with copious water. Dry under vacuum at 45°C.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: New York, 2007. (Standard text for nucleophilic substitution mechanisms).
  • Sulfonamide Scale-Up Safety: Org. Process Res. Dev. 2012, 16, 5, 939–957.[2][3] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.Link

  • Green Solvent Selection:Green Chemistry, 2016, 18, 3990-3996.
  • Crystallization of Sulfonamides: BenchChem Technical Support: Recrystallization of Sulfonamide Products.Link

  • Impurity Profiling:Journal of Chromatography A, 2005, 1073, 1-2, 363-370. (Analysis of sulfonamide impurities).

Sources

Validation & Comparative

A Comparative Guide to Substituted Sulfonylpiperidines: The Role of Aryl Substitution in Modulating Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1][2][3][4] Its conformational flexibility and ability to engage in key binding interactions make it an attractive structural motif for drug design.[4] When coupled with a sulfonyl group, it forms the sulfonylpiperidine core, a structure found in compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[5][6][7]

This guide provides an in-depth comparison of 1-((p-Methoxyphenyl)sulfonyl)piperidine with other sulfonylpiperidine analogs. We will explore how substitutions on the phenylsulfonyl moiety, particularly the electronic nature of these substituents, fundamentally alter the molecule's physicochemical properties and biological activity. This analysis is grounded in the principles of Structure-Activity Relationships (SAR), which aim to convert structural data into predictive insights for rational drug design.[8][9]

The Reference Compound: 1-((p-Methoxyphenyl)sulfonyl)piperidine

At the center of our comparison is 1-((p-Methoxyphenyl)sulfonyl)piperidine. Its structure features a piperidine ring N-substituted with a p-methoxyphenylsulfonyl group.

The key feature of this molecule is the methoxy (-OCH3) group at the para-position of the phenyl ring. The methoxy group is a classical electron-donating group (EDG) due to its ability to donate electron density into the aromatic ring through a resonance effect (+M).[10][11] This electronic characteristic influences the electron distribution across the entire sulfonamide system, impacting its hydrogen bonding capabilities, metabolic stability, and ultimately, its interaction with biological targets.

Figure 1: Chemical structure of 1-((p-Methoxyphenyl)sulfonyl)piperidine.

Comparative Analysis: The Impact of Aryl Ring Substitution

The biological profile of a sulfonylpiperidine derivative can be dramatically altered by modifying the substituent on the aryl ring. We will compare our reference compound, which has an electron-donating group, with analogs bearing electron-withdrawing groups (EWGs) to understand these effects.

The Principle of Electronic Effects in SAR

The relationship between a compound's structure and its biological activity is a guiding principle in drug discovery.[8] Modifying functional groups on a scaffold allows researchers to probe interactions with a biological target and optimize properties like potency, selectivity, and pharmacokinetics. The electronic nature of these functional groups—whether they donate or withdraw electron density—is a critical factor.[10][12]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl (-CH3) increase electron density in the aromatic ring. This can enhance interactions with electron-deficient pockets in a target protein and may alter the pKa of the sulfonamide nitrogen.[11]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), halogens (-F, -Cl), or cyano (-CN) pull electron density away from the aromatic ring.[10] This can make the sulfonyl group a stronger hydrogen bond acceptor and can influence the molecule's overall reactivity and metabolic profile.[13][14]

SAR_Concept cluster_mods Aryl Ring Modification (R) cluster_props Modulated Properties Scaffold Sulfonylpiperidine Scaffold EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 Scaffold->EDG Attach EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl Scaffold->EWG Attach Potency Potency EDG->Potency Influences Selectivity Selectivity EDG->Selectivity PK Pharmacokinetics (ADME) EDG->PK EWG->Potency Influences EWG->Selectivity EWG->PK

Caption: Structure-Activity Relationship (SAR) workflow.

Performance Comparison Data

The following table summarizes experimental data for representative sulfonylpiperidine derivatives, illustrating the impact of different aryl substituents on biological activity against various targets.

Compound IDAryl Substituent (R)Electronic EffectTargetActivity (IC50)Reference
1 p-Methoxy (-OCH3)EDGMelanopsin (OPN4) Antagonist*-[15]
2 p-Nitro (-NO2)EWGVarious TargetsPotent activity noted[16]
3 p-Fluoro (-F)EWGAntidiabeticModerate Activity[17]
4 2,4-DinitroStrong EWGAntibacterialPotent Activity[16]
5 UnsubstitutedNeutralDipeptidyl peptidase-IV (DPP-IV)41.17 nM[6]

*Note: Activity is reported for the closely related analog 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine. Direct data for the title compound is not specified in the cited literature.

From this data, a clear trend emerges: the electronic nature of the substituent on the phenylsulfonyl ring is a key determinant of biological potency. For instance, compounds with strong electron-withdrawing groups, such as the 2,4-dinitro derivative, have been found to be highly potent antibacterial agents.[16] This suggests that for certain targets, reducing electron density on the aryl ring and enhancing the hydrogen-bonding character of the sulfonamide oxygens is beneficial for activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for the synthesis of substituted sulfonylpiperidines and a general framework for their biological evaluation.

General Protocol for the Synthesis of 1-(Aryl-sulfonyl)piperidines

This protocol describes a robust and widely applicable method for synthesizing sulfonylpiperidines via the reaction of a substituted benzenesulfonyl chloride with piperidine.

Rationale: This is a standard nucleophilic substitution reaction. Piperidine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the reactants and reagents.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., p-methoxybenzenesulfonyl chloride) (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (TEA) (1.2-1.5 eq)[18]

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes.[19]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and piperidine), saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine.[18]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonylpiperidine derivative.

Synthesis_Workflow cluster_react Reaction cluster_workup Work-up & Purification A 1. Dissolve Piperidine & TEA in DCM B 2. Cool to 0°C A->B C 3. Add Sulfonyl Chloride dropwise B->C D 4. Stir at RT for 4-12h C->D E 5. Wash with 1M HCl D->E Proceed to Work-up F 6. Wash with NaHCO3 E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Concentrate H->I J 10. Purify via Chromatography I->J

Caption: General workflow for sulfonylpiperidine synthesis.

Framework for Comparative Biological Evaluation: In Vitro Enzyme Inhibition Assay

To quantitatively compare the performance of different sulfonylpiperidine analogs, a standardized in vitro biological assay is essential. An enzyme inhibition assay is a common and effective method.

Rationale: This assay measures how effectively a compound inhibits the activity of a specific enzyme target. By determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a direct comparison of potency can be made. The choice of enzyme will depend on the therapeutic area of interest (e.g., thymidylate kinase for antibacterial activity).[5]

General Procedure:

  • Compound Preparation: Prepare stock solutions of each sulfonylpiperidine analog in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a microplate, combine the enzyme, its specific substrate, and any necessary cofactors in an appropriate assay buffer.

  • Initiation: Add a small volume of the diluted test compound (or vehicle control) to the wells. Initiate the enzymatic reaction (often by adding the substrate or a cofactor like ATP).

  • Detection: Incubate the plate for a set period at a controlled temperature. Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Conclusion

The sulfonylpiperidine scaffold is a versatile and highly modulatable platform for the development of new therapeutic agents. As demonstrated in this guide, the choice of substituent on the aryl ring is a critical determinant of a compound's biological and pharmacological profile. Our reference molecule, 1-((p-Methoxyphenyl)sulfonyl)piperidine, with its electron-donating methoxy group, serves as a valuable starting point for comparison. Structure-activity relationship studies consistently show that modifying this position with neutral groups or potent electron-withdrawing groups can lead to significant gains in potency against various biological targets. The provided synthetic and analytical protocols offer a robust framework for researchers to systematically explore these relationships, paving the way for the rational design of next-generation sulfonylpiperidine-based drugs.

References

  • Title: Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL: [Link]

  • Title: Pharmacological properties of natural piperidine derivatives. Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Structure activity relationship study Source: ResearchGate URL: [Link]

  • Title: Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? Source: Royal Society of Chemistry URL: [Link]

  • Title: Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents Source: PubMed URL: [Link]

  • Title: EWG vs EDG: Examples of Electron Withdrawing and Donating Groups Source: OrgoSolver URL: [Link]

  • Title: Crystal Engineering for Intramolecular π—π Stacking: Effect of Substitution of Electron Donating and Withdrawing Group on Molecular Geometry in Conformationally Flexible Sulfoesters and Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed URL: [Link]

  • Title: Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods Source: MDPI URL: [Link]

  • Title: Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives Source: ResearchGate URL: [Link]

  • Title: Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships (SAR) Source: Drug Design Org URL: [Link]

  • Title: Sulfonamides with Heterocyclic Periphery as Antiviral Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Publications URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: SAR: Structure Activity Relationships Source: CDD Vault URL: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of 1-((p-Methoxyphenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Non-Negotiable Need for Purity

In the realms of pharmaceutical research and synthetic chemistry, the integrity of a starting material is the bedrock upon which reliable and reproducible results are built. 1-((p-Methoxyphenyl)sulfonyl)piperidine is a key building block, frequently utilized in the synthesis of more complex molecules with potential biological activity. The presence of impurities, even in trace amounts, can have cascading negative effects, leading to unforeseen side reactions, altered pharmacological profiles, and difficulties in downstream purification.

This guide provides a comprehensive, multi-technique framework for researchers to independently validate the purity of commercially available 1-((p-Methoxyphenyl)sulfonyl)piperidine. We move beyond simple checklists, delving into the causality behind methodological choices and establishing a self-validating system for analysis. This ensures that the material proceeding into your critical discovery and development workflows is of certifiable quality.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs orthogonal methods—techniques that measure purity based on different physicochemical principles. This approach minimizes the risk of co-eluting impurities or non-responsive contaminants going undetected. Our recommended workflow integrates chromatographic separation, spectroscopic characterization, and fundamental physical property assessment.

Purity_Validation_Workflow cluster_0 Initial Assessment & Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Certification start Commercial Sample Received mp Melting Point Analysis start->mp tlc TLC Screening mp->tlc hplc Quantitative HPLC (% Purity, Impurity Profile) tlc->hplc Proceed if promising qnmr Quantitative ¹H NMR (Absolute Purity, Solvent Residues) hplc->qnmr Orthogonal Validation lcms LC-MS Analysis (Identity Confirmation, Impurity ID) qnmr->lcms end_node Certified for Use lcms->end_node

Caption: Overall workflow for purity validation of commercial reagents.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Profiling

HPLC is the workhorse for purity determination, offering high-resolution separation of the main compound from its impurities.[1] The principle lies in the differential partitioning of analytes between a solid stationary phase (e.g., C18) and a liquid mobile phase.[2][3]

Expert Rationale: We select a Reverse-Phase (RP-HPLC) method using a C18 column as it is ideal for retaining and separating moderately polar organic molecules like 1-((p-Methoxyphenyl)sulfonyl)piperidine. A gradient elution is employed to ensure that both early-eluting polar impurities (like residual piperidine) and late-eluting non-polar impurities (potential dimerization products) are effectively resolved and detected within a reasonable runtime. UV detection is chosen based on the aromatic nature of the compound, which provides strong chromophoric activity.

Experimental Protocol: RP-HPLC Method
  • System Preparation:

    • HPLC System: An HPLC equipped with a UV or Photodiode Array (PDA) detector.[1]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 230 nm.

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Preparation: Prepare the commercial sample in the same manner as the standard to a final concentration of 1.0 mg/mL.[4] A higher concentration for the test sample facilitates the detection of minor impurities.[2]

  • Chromatographic Run (Gradient Elution):

    • Time 0-2 min: 30% B

    • Time 2-15 min: Ramp linearly from 30% B to 95% B.

    • Time 15-18 min: Hold at 95% B.

    • Time 18-18.5 min: Ramp back to 30% B.

    • Time 18.5-25 min: Equilibrate at 30% B.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks.

    • Calculate the % Purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Analysis
Sample IDMain Peak R_t (min)% Purity (Area Norm.)Impurity Profile (R_t, Area %)
Supplier A 10.299.6%4.5 min (0.15%), 11.8 min (0.25%)
Supplier B 10.297.5%2.1 min (0.8%), 4.5 min (0.5%), 9.8 min (1.2%)
Alternative Compound 9.599.8%7.2 min (0.2%)

R_t = Retention Time

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

While HPLC provides excellent relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a path to determining absolute purity without the need for a specific reference standard of the compound itself.[6] This primary analytical method compares the integral of a known proton signal from the analyte against the integral of a certified internal standard of known purity and weight.

Expert Rationale: qNMR is orthogonal to HPLC and is insensitive to non-proton-containing impurities (e.g., inorganic salts).[6] It also provides structural confirmation and can readily identify and quantify residual solvents. We choose maleic acid as the internal standard due to its high purity, stability, and a distinct singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with our analyte signals.

Experimental Protocol: qNMR
  • Materials:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard (IS): Maleic Acid (certified purity >99.5%).

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of 1-((p-Methoxyphenyl)sulfonyl)piperidine into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 ≥ 5x the longest T₁ value) to allow for complete proton relaxation for accurate integration.

    • Identify a well-resolved signal for the analyte (e.g., the methoxy protons, -OCH₃, expected as a singlet around 3.8 ppm) and the signal for the internal standard (maleic acid vinyl protons, a singlet around 6.3 ppm).

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (Analyte -OCH₃ = 3; IS = 2)

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

Supporting Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the main compound and identifying unknown impurities. When coupled with HPLC (LC-MS), it provides molecular weight information for each peak in the chromatogram.

  • Protocol: Utilize an LC-MS system with Electrospray Ionization (ESI) in positive mode.[2]

  • Expected Result: The primary peak should exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. For C₁₂H₁₇NO₃S, the expected m/z is approximately 256.10.[4] Impurity peaks can be analyzed to hypothesize their structures based on their m/z values.

Melting Point

The melting point is a fundamental physical property that serves as a quick and effective indicator of purity.[7] A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden this range.

  • Protocol: Use a calibrated melting point apparatus. Place a small amount of the finely ground sample in a capillary tube. Heat at a ramp rate of 1-2 °C/min near the expected melting point.

  • Interpretation: Compare the observed melting range to the literature value for a high-purity sample. A broad range (>2 °C) suggests the presence of impurities. The melting point of the similar 1-((3-methoxyphenyl)sulfonyl)piperidine is reported as 115-116 °C.[4]

HPLC_Method_Dev start Goal: Separate Analyte from Impurities col_select Column Selection (e.g., C18 for moderate polarity) start->col_select mob_phase Mobile Phase Scouting (ACN vs MeOH, Acid/Base modifiers) col_select->mob_phase gradient Develop Gradient Profile (Ensure elution of all components) mob_phase->gradient validate Method Validation (ICH) - Linearity - Accuracy - Precision gradient->validate result Validated Purity Method validate->result

Caption: Decision workflow for developing a robust HPLC purity method.

Conclusion and Recommendations

Validating the purity of 1-((p-Methoxyphenyl)sulfonyl)piperidine is not a single measurement but a systematic investigation. For routine quality control, a validated HPLC method provides the most practical and comprehensive assessment of relative purity and impurity profile. However, for establishing a new lot as a reference standard or for troubleshooting problematic reactions, combining HPLC with an orthogonal, absolute method like qNMR is strongly recommended. This dual-validation approach provides the highest degree of confidence in your material's quality, safeguarding the integrity of your research and development efforts. Always demand a Certificate of Analysis from your supplier and use the techniques outlined in this guide to verify its claims.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • 1-((3-methoxyphenyl)sulfonyl)piperidine. All About Drugs.
  • 1-((3-methoxyphenyl)sulfonyl)piperidine …learn spectroscopy. All About Drugs.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • Analytical Services for Purity Determination. BOC Sciences.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.